molecular formula C27H30F6N2O2 B1684494 Dutasteride CAS No. 164656-23-9

Dutasteride

Número de catálogo: B1684494
Número CAS: 164656-23-9
Peso molecular: 528.5 g/mol
Clave InChI: JWJOTENAMICLJG-QWBYCMEYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dutasteride is a synthetic 4-azasteroid compound that acts as a potent, selective, and irreversible dual inhibitor of both type I and type II isoforms of the 5-alpha-reductase (5-AR) enzyme . This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT) . By inhibiting both isoenzymes, this compound causes a profound, dose-dependent reduction in serum DHT levels, demonstrated to be greater than 90% in clinical studies . This makes it an invaluable research tool for studying androgen-dependent pathways. The primary research applications for this compound focus on its anti-androgenic properties. It is extensively used in investigations related to benign prostatic hyperplasia (BPH), for which it is clinically approved to reduce prostate gland size and improve urinary symptoms . Furthermore, its ability to suppress DHT has established its utility in preclinical and clinical research on androgenetic alopecia (pattern hair loss), where it has been shown to increase hair count and thickness by mitigating DHT-induced follicle miniaturization . Researchers also utilize this compound to explore the role of DHT in other conditions, including hirsutism and as part of hormone therapy regimens . Its long terminal half-life of approximately 5 weeks allows for sustained enzyme inhibition in study models . Handling Note: This product is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Safety Data Sheet (SDS) must be consulted prior to use. This compound is a potent teratogen that can cause birth defects . Women who are pregnant or may become pregnant must not handle this compound due to the risk of absorption and potential harm to a male fetus . Appropriate personal protective equipment (PPE) should be worn at all times.

Propiedades

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJOTENAMICLJG-QWBYCMEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046452
Record name Dutasteride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dutasteride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015258
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, 9.08e-04 g/L
Record name Dutasteride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dutasteride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015258
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

164656-23-9
Record name Dutasteride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164656-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dutasteride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dutasteride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 164656-23-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=740477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dutasteride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indeno(5,4-f)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DUTASTERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0J6XJN02I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dutasteride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015258
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

242-250
Record name Dutasteride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La dutasterida se sintetiza a través de un proceso de varios pasos que involucra varios intermediarios claveUn método común implica la reacción de una cetona esteroidea con una amina aromática trifluorometilada en condiciones específicas para formar el producto deseado .

Métodos de producción industrial

La producción industrial de dutasterida generalmente involucra síntesis química a gran escala utilizando reactivos de alta pureza y condiciones de reacción controladas. El proceso incluye pasos como la cristalización, la purificación y el control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

La dutasterida experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales formados

Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para producir dutasterida. Estos intermediarios se caracterizan por sus grupos funcionales específicos, que contribuyen a la actividad biológica del compuesto .

Aplicaciones Científicas De Investigación

La dutasterida tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La dutasterida ejerce sus efectos inhibiendo la enzima 5-alfa reductasa, que existe en dos isoformas: tipo I y tipo II. Esta enzima es responsable de convertir la testosterona en dihidrotestosterona, un andrógeno potente que estimula el crecimiento de la próstata y la pérdida de cabello. Al bloquear esta conversión, la dutasterida reduce los niveles de dihidrotestosterona, lo que lleva a una disminución del tamaño de la próstata y a la mejora de los síntomas de la hiperplasia prostática benigna .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de la dutasterida

La dutasterida es única en su capacidad de inhibir ambas isoformas de la 5-alfa reductasa, lo que la hace más efectiva en la reducción de los niveles de dihidrotestosterona en comparación con la finasterida, que inhibe principalmente solo una isoforma. Esta doble inhibición da como resultado una reducción más significativa del tamaño de la próstata y mejores resultados clínicos para los pacientes con hiperplasia prostática benigna .

Actividad Biológica

Dutasteride is a potent dual inhibitor of the 5α-reductase enzyme, which plays a critical role in the conversion of testosterone to dihydrotestosterone (DHT). This compound is primarily used in the treatment of benign prostatic hyperplasia (BPH) and has shown promise in various other conditions, including androgenetic alopecia and certain types of prostate cancer. This article will explore the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound inhibits both type I and type II isoforms of the 5α-reductase enzyme. This dual inhibition results in a more significant reduction in serum DHT levels—over 90%—compared to approximately 70% with finasteride, a selective type II inhibitor . The inhibition of DHT synthesis leads to decreased prostate volume and improved urinary flow in patients with BPH.

Key Mechanism Insights:

  • Inhibition of 5α-reductase : this compound forms a stable complex with both isoenzymes, effectively blocking the conversion of testosterone to DHT.
  • Impact on Prostate Health : Reduces prostatic growth and promotes epithelial apoptosis, contributing to symptom relief in BPH patients .

Pharmacokinetics

This compound exhibits extensive hepatic metabolism primarily via the CYP3A4 and CYP3A5 pathways. It has a large volume of distribution (300-500 L) and is highly protein-bound (99% to albumin) in serum . The pharmacokinetic profile indicates that after daily administration of 0.5 mg, semen concentrations reach an average of 3.4 ng/mL .

Efficacy in BPH

A randomized controlled trial demonstrated that this compound significantly improved urinary symptoms and reduced prostate volume compared to placebo. The study involved 600 male patients treated with either this compound or finasteride over an observation period averaging 3.4 years. Results showed that this compound-treated patients had greater improvements in urinary flow rates and reductions in prostate size .

Table 1: Clinical Outcomes in BPH Treatment

ParameterThis compound (n=295)Finasteride (n=305)p-value
Improvement in Qmax (mL/s)+4.2+3.0<0.001
Reduction in Prostate Volume (%)-25%-18%<0.01
Adverse Events (%)7.610.50.201

Efficacy in Androgenetic Alopecia

In studies focusing on hair loss treatment, this compound demonstrated superior efficacy compared to finasteride. The adjusted incidence rate ratio indicated that this compound-treated patients had over double the improvement rate in hair growth as measured by the Basic Androgenetic Scale for Patients (BASP) .

Table 2: Hair Growth Outcomes

TreatmentImprovement Rate (%)p-value
This compound60<0.029
Finasteride29

Safety Profile

This compound is generally well tolerated; however, potential adverse effects include sexual dysfunction, gynecomastia, and mood changes. A recent study comparing suicide risk between this compound and finasteride users found no significant difference in suicidal outcomes between the two groups .

Table 3: Adverse Events Reported

Adverse EventThis compound (%)Finasteride (%)p-value
Sexual Dysfunction790.45
Gynecomastia120.32
Mood Changes230.40

Case Studies and Research Findings

  • DUCT Study : A phase II trial investigated the repurposing of this compound for patients with recurrent/metastatic salivary duct carcinoma (SDC). The study aims to evaluate its efficacy when combined with androgen deprivation therapy .
  • Long-term Safety Study : A comprehensive review involving over 200,000 participants assessed long-term safety profiles for this compound users compared to finasteride users, indicating comparable safety outcomes across both medications .

Q & A

Q. How should ethical considerations shape this compound trials involving vulnerable populations (e.g., transgender patients)?

  • Methodology : Adhere to IRB protocols for informed consent, emphasizing potential hormonal side effects. Use gender-inclusive recruitment strategies and anonymize data to protect privacy. Include patient advocates in trial design to address community-specific concerns .

Guidelines for Data Reporting

  • Reproducibility : Document experimental conditions (e.g., buffer pH, incubation times) in supplementary materials. Share raw data via repositories like Figshare or Zenodo .
  • Conflict Resolution : For contradictory findings, publish negative results and disclose funding sources to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dutasteride
Reactant of Route 2
Reactant of Route 2
Dutasteride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.